5-chloro-N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]naphthalene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]naphthalene-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthamide core, a piperazine ring, and a chloro substituent. Its structural complexity and potential biological activities make it a subject of study in medicinal chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]naphthalene-1-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 5-chloro-1-naphthylamine with 4-(4-isobutyryl-1-piperazinyl)benzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce amines or alcohols. Substitution reactions can result in the replacement of the chloro group with various nucleophiles.
Scientific Research Applications
5-chloro-N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]naphthalene-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N2-[2-methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperidinyl]phenyl]-1-naphthamide
- N-[5-Chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-1-benzofuran-2-carboxamide
Uniqueness
5-chloro-N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]naphthalene-1-carboxamide stands out due to its specific structural features, such as the combination of a naphthamide core with a piperazine ring and a chloro substituent. These features contribute to its unique chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C25H26ClN3O2 |
---|---|
Molecular Weight |
435.9 g/mol |
IUPAC Name |
5-chloro-N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C25H26ClN3O2/c1-17(2)25(31)29-15-13-28(14-16-29)19-11-9-18(10-12-19)27-24(30)22-7-3-6-21-20(22)5-4-8-23(21)26/h3-12,17H,13-16H2,1-2H3,(H,27,30) |
InChI Key |
RPOPYWYKJJZWIH-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC4=C3C=CC=C4Cl |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC4=C3C=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.